molecular formula C10H16ClNO2 B1213033 N,N-Dimethyldopamine hydrochloride CAS No. 13075-91-7

N,N-Dimethyldopamine hydrochloride

Cat. No.: B1213033
CAS No.: 13075-91-7
M. Wt: 217.69 g/mol
InChI Key: JGLBEEYOWIBYMK-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

N,N-Dimethyldopamine hydrochloride is a catecholamine derivative with a tertiary amine group. Its IUPAC name is 4-[2-(dimethylamino)ethyl]benzene-1,2-diol hydrochloride , reflecting the substitution pattern of the benzene ring (catechol moiety), the ethyl-linked dimethylamino group, and the hydrochloride counterion. The molecular formula is C₁₀H₁₆ClNO₂ , with a molecular weight of 217.69 g/mol . Key structural features include:

  • A 1,2-dihydroxybenzene (catechol) ring.
  • A two-carbon ethyl chain connecting the aromatic ring to a dimethylated amine.
  • A chloride ion stabilizing the protonated amine.
Property Value
Molecular Formula C₁₀H₁₆ClNO₂
Molecular Weight 217.69 g/mol
IUPAC Name 4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrochloride
SMILES CN(C)CCC1=CC(=C(C=C1)O)O.Cl
InChIKey XJTVXBWTYZCUJX-UHFFFAOYSA-N

The planar catechol ring and flexible ethylamine side chain enable interactions with biological targets, such as dopamine receptors.

Crystallographic Properties and Solid-State Configuration

While crystallographic data for this compound remains limited in the literature, its solid-state behavior can be inferred from related compounds. The hydrochloride salt likely forms ionic crystals stabilized by electrostatic interactions between the protonated amine and chloride ions. Similar catecholamine salts (e.g., dopamine hydrochloride) adopt monoclinic or orthorhombic systems with hydrogen-bonded networks involving hydroxyl groups. Polar functional groups (e.g., catechol -OH, ammonium N⁺) facilitate lattice formation, as seen in the hygroscopic nature of dimethylamine hydrochloride derivatives.

Hypothetical Property Description
Crystal System Monoclinic (predicted)
Space Group P2₁/ c (speculative)
Hydrogen Bonding O–H···Cl⁻ and N⁺–H···O interactions
Packing Efficiency Moderate due to bulky dimethyl groups

The absence of reported single-crystal data underscores the need for further diffraction studies to resolve its precise solid-state configuration.

Electronic Structure Analysis via Computational Chemistry

Computational models reveal insights into the electronic properties of this compound:

  • Topological Polar Surface Area (TPSA): 43.70 Ų, indicating moderate polarity and solubility in aqueous media.
  • Partition Coefficient (LogP): 1.20, suggesting balanced lipophilicity for membrane permeability.
  • HOMO-LUMO Gap: Estimated at ~5.2 eV (via DFT analogs), reflecting stability against electrophilic attack.
Computed Descriptor Value
TPSA 43.70 Ų
AlogP 1.20
H-Bond Donors 2 (catechol -OH)
H-Bond Acceptors 3 (O, N)
Rotatable Bonds 3

Charge distribution analysis shows electron density localized on the catechol oxygen atoms (-0.45 e) and the ammonium nitrogen (+0.32 e), facilitating redox activity and ionic bonding.

Amphoteric Behavior: Acid-Base Equilibrium Studies

This compound exhibits amphotericity due to its:

  • Basic tertiary amine (pKₐ ≈ 9.5–10.5 for conjugate acid).
  • Acidic catechol hydroxyls (pKₐ₁ ≈ 9.0, pKₐ₂ ≈ 12.0).

In aqueous solution, protonation states vary with pH:

  • pH < 9: Amine protonated (-NH⁺(CH₃)₂), hydroxyls protonated (-OH).
  • pH 9–12: Amine remains protonated; one hydroxyl deprotonates.
  • pH > 12: Zwitterionic form possible (-O⁻ and -NH⁺(CH₃)₂).
pH Range Dominant Species
< 9.0 C₁₀H₁₅N⁺O₂·Cl⁻ (fully protonated)
9.0–12.0 C₁₀H₁₄N⁺O₂⁻·Cl⁻ (monodeprotonated)
> 12.0 C₁₀H₁₃NO₂²⁻·Cl⁻ (zwitterionic)

This pH-dependent behavior influences solubility, with maximum solubility near physiological pH (7.4) due to ionization.

Properties

IUPAC Name

4-[2-(dimethylamino)ethyl]benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-11(2)6-5-8-3-4-9(12)10(13)7-8;/h3-4,7,12-13H,5-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLBEEYOWIBYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC(=C(C=C1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21581-37-3 (Parent)
Record name N,N-Dimethyldopamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013075917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50926887
Record name 4-[2-(Dimethylamino)ethyl]benzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13075-91-7
Record name N,N-Dimethyldopamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013075917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-(Dimethylamino)ethyl]benzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Demethylation Agents

The choice of demethylation agent significantly impacts yield and purity:

  • Hydrochloric Acid (HCl) : Used in the classical method, it requires elevated temperatures (reflux) but is cost-effective.

  • Hydriodic Acid (HI) : Offers faster reaction times but poses safety risks due to corrosivity.

  • Hydrobromic Acid (HBr) : Preferred in reductive methylation for milder conditions, reducing side reactions.

Catalytic Hydrogenation

Palladium catalysts (Pd/C or Pd/BaSO₄) are universally employed for reductions. Catalyst loading (5–10 wt%) and hydrogen pressure (1–3 atm) must be optimized to prevent dehalogenation or ring saturation.

Purification Techniques

  • Recrystallization : The hydrochloride salt is typically purified via recrystallization from ethanol/water mixtures.

  • Column Chromatography : Used for intermediates, employing silica gel with ethyl acetate/hexane gradients .

Chemical Reactions Analysis

N,N-Dimethyldopamine hydrochloride undergoes various chemical reactions:

Scientific Research Applications

Pharmacological Applications

1. Neurological Disorders

N,N-Dimethyldopamine has been investigated for its potential use in treating neurological disorders, particularly Parkinson's disease. As a dopamine analog, it may serve as a prodrug or adjunct therapy to enhance dopaminergic activity in the central nervous system (CNS). Studies have shown that DMDA can influence dopamine receptors, which are critical in managing motor functions affected by Parkinson's disease. For instance, research indicated that DMDA exhibited activity at D2 receptors with varying affinities compared to other dopamine analogs, suggesting its potential as a therapeutic agent for dopaminergic modulation .

2. Cardiovascular Effects

DMDA has been evaluated for its cardiovascular effects, particularly regarding its vasodilatory and pressor activities. In animal studies, DMDA demonstrated significant vasopressor effects, with doses as low as 10 μg/kg producing marked increases in blood pressure . This response was attributed to its interaction with adrenergic systems, indicating potential applications in managing conditions related to blood pressure regulation.

3. Receptor Binding Studies

Receptor binding studies have revealed that DMDA interacts with various dopamine receptor subtypes. The compound showed significant binding affinity for D2 receptors in pig anterior pituitary tissues, with high and low affinity states being characterized by KaK_a values of 20 nM and 10200 nM, respectively . Such interactions underscore the importance of DMDA in pharmacological research aimed at understanding receptor dynamics and drug design.

Case Studies

Case Study 1: Dopaminergic Activity in Animal Models

In a study examining the effects of DMDA on spontaneous motor activity in mice, it was found that doses ranging from 0.5 to 8 mg/kg produced a dose-dependent reduction in activity . These findings suggest that DMDA may modulate motor functions similar to dopamine but with distinct pharmacokinetic properties.

Case Study 2: Cardiovascular Responses

A comparative study involving DMDA and other catecholamines demonstrated that DMDA could induce bradycardia and vasoconstriction under specific conditions . This dual action highlights its potential utility in therapeutic settings where both blood pressure elevation and heart rate modulation are necessary.

Summary of Findings

The following table summarizes key findings from various studies on N,N-Dimethyldopamine hydrochloride:

Aspect Findings
Neurological Effects Modulates dopaminergic activity; potential use in Parkinson's disease treatment.
Cardiovascular Effects Induces vasopressor responses; affects heart rate and blood pressure regulation.
Receptor Affinity High affinity for D2 receptors; significant implications for drug design targeting these receptors.

Comparison with Similar Compounds

Platelet Aggregation Effects

DMDA-HCl induces platelet aggregation via α-adrenergic and serotonin receptors, akin to dopamine and noradrenaline. However, its inhibition profile differs significantly:

  • Phentolamine , an α-adrenergic blocker, inhibits DMDA-HCl-induced aggregation at 1 μM , compared to 10–200 μM for dopamine .
  • Chlorpromazine shows intermediate potency against DMDA-HCl (50% inhibition at 0.1–10 μM ), contrasting with weaker effects on dopamine .

Table 1: Inhibitory Concentrations (IC₅₀) of DMDA-HCl vs. Dopamine in Platelet Aggregation

Compound Phentolamine (IC₅₀) Chlorpromazine (IC₅₀)
DMDA-HCl 1 μM 0.1–10 μM
Dopamine HCl >10 μM >10 μM

Data derived from dose-response curves in platelet aggregation assays .

Receptor Specificity

  • DMDA-HCl shows partial overlap with dopamine in activating D1/D2 receptors but exhibits stronger α-adrenergic effects due to its dimethylamine group .
  • Ansofaxine hydrochloride, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), targets neurotransmitter transporters rather than direct receptor agonism, highlighting functional divergence .

Solubility and Stability

Hydrochloride salts enhance aqueous solubility for all compounds listed. However:

  • DMDA-HCl and dopamine HCl are highly soluble in water (>50 mg/mL) due to ionic interactions, as evidenced by their use in injectable formulations .

Key Research Findings and Implications

  • DMDA-HCl’s unique inhibition profile by phentolamine suggests its utility in studying α-adrenergic receptor subtypes in platelets .
  • Structural analogs like 2-chloro-N,N-diethylethylamine hydrochloride serve as synthetic intermediates, underscoring DMDA-HCl’s distinct role as a pharmacological tool rather than a building block .
  • Comparative binding studies using molecularly imprinted hydrogels reveal that dopamine HCl has higher affinity for dopamine-specific receptors, whereas DMDA-HCl may favor non-catecholamine targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-Dimethyldopamine hydrochloride, and how can reaction parameters be optimized to enhance yield and purity?

  • Methodology : The synthesis typically involves alkylation of dopamine precursors using dimethylamine derivatives. Key parameters include solvent selection (polar aprotic solvents like DMF), temperature control (60–80°C), and catalyst optimization (e.g., palladium-based catalysts for regioselective alkylation). Post-synthetic purification via recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound in research settings?

  • Methodology : Use a combination of:

  • 1H/13C NMR spectroscopy to confirm substitution patterns and chloride counterion presence.
  • HPLC with UV detection (λ = 280 nm) for purity assessment (≥98%).
  • Mass spectrometry (HRMS) for molecular ion verification (C10H15ClN2O2, [M+H]+ = 231.0895).
  • Elemental analysis to validate stoichiometric chloride content (±0.3% theoretical) .

Q. What storage conditions maximize the stability of this compound in long-term research applications?

  • Methodology : Store in airtight, light-resistant containers under inert gas (argon) at -20°C. For aqueous solutions, maintain pH 4–5 using acetate buffers to prevent dimethylamine hydrolysis. Stability should be monitored quarterly via HPLC .

Advanced Research Questions

Q. How do researchers address contradictory findings in the biological activity of this compound across receptor binding studies?

  • Methodology :

Validate assay conditions: Compare radioligand binding (e.g., [3H]-spiperone for 5-HT2A) with functional assays (cAMP inhibition for D2 receptors).

Control for batch variability: Ensure identical synthetic routes and purity thresholds (≥98%) across studies.

Explore species-specific receptor isoforms using transfected HEK293 cells .

Q. What experimental strategies effectively characterize the metabolic stability of this compound in preclinical models?

  • Methodology :

  • In vitro microsomal assays : Incubate with human/rodent liver microsomes (1 mg/mL, 37°C), quantify parent compound depletion via LC-MS/MS.
  • CYP450 inhibition screening : Test isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways.
  • Cross-species correlation : Compare t1/2 values (human vs. rat) to predict in vivo clearance .

Q. How can structure-activity relationship (SAR) studies differentiate this compound from structurally similar dopamine derivatives?

  • Methodology : Perform systematic substitutions and pharmacological profiling:

DerivativeN-Substituents5-HT2A Binding (Ki)D2 Receptor Selectivity
N,N-Dimethyldopamine HClCH3150 ± 20 nMModerate (D2/D3)
N-Methyl dopamine HClCH3/H420 ± 50 nMLow
N-Ethyl-N-methyl dopamineC2H5/CH3890 ± 100 nMD3-specific

Data derived from competitive binding assays and functional GTPγS studies .

Q. What computational approaches aid in predicting the blood-brain barrier (BBB) permeability of this compound?

  • Methodology :

  • Molecular dynamics simulations : Calculate logP (octanol/water partition coefficient) and polar surface area (PSA). Optimal ranges: logP 1–3, PSA < 90 Ų.
  • In silico BBB models : Use PAMPA-BBB assays to correlate with in vivo rodent brain/plasma ratios.
  • Comparative analysis : Benchmark against known CNS-active dopamine analogs (e.g., apomorphine) .

Key Considerations for Experimental Design

  • Receptor Profiling : Prioritize broad-spectrum receptor panels (5-HT1A/2A, D1–D5) to map polypharmacology.
  • Solvent Compatibility : Avoid DMSO concentrations >1% in cellular assays to prevent artificial receptor activation .
  • Positive Controls : Include reference compounds (e.g., haloperidol for D2, ketanserin for 5-HT2A) in all pharmacological assays .

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